molecular formula C18H17NO3 B11995039 7-methoxy-6-propyl-3-(pyridin-2-yl)-4H-chromen-4-one

7-methoxy-6-propyl-3-(pyridin-2-yl)-4H-chromen-4-one

Cat. No.: B11995039
M. Wt: 295.3 g/mol
InChI Key: VBMCRFUUXVUAPB-UHFFFAOYSA-N
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Description

7-methoxy-6-propyl-3-pyridin-2-yl-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives It is characterized by the presence of a methoxy group at the 7th position, a propyl group at the 6th position, and a pyridin-2-yl group at the 3rd position of the chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-6-propyl-3-pyridin-2-yl-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with propyl bromide in the presence of a base such as potassium carbonate can yield the desired product . The reaction is usually carried out in a solvent like acetone at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-6-propyl-3-pyridin-2-yl-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chromen-4-one core can be reduced to chroman-4-one derivatives.

    Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of chroman-4-one derivatives.

    Substitution: Formation of substituted pyridin-2-yl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-6-propyl-3-pyridin-2-yl-chromen-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-7-methoxy-3-pyridin-2-yl-chromen-4-one
  • 7-methoxy-4-phenyl-6-propyl-2H-chromen-2-one
  • 7-methoxy-4-propyl-2H-chromen-2-one

Uniqueness

7-methoxy-6-propyl-3-pyridin-2-yl-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

7-methoxy-6-propyl-3-pyridin-2-ylchromen-4-one

InChI

InChI=1S/C18H17NO3/c1-3-6-12-9-13-17(10-16(12)21-2)22-11-14(18(13)20)15-7-4-5-8-19-15/h4-5,7-11H,3,6H2,1-2H3

InChI Key

VBMCRFUUXVUAPB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=CC=N3

Origin of Product

United States

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